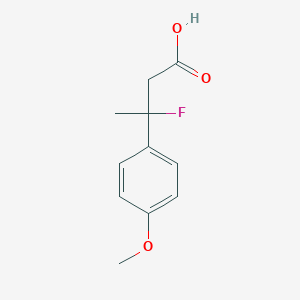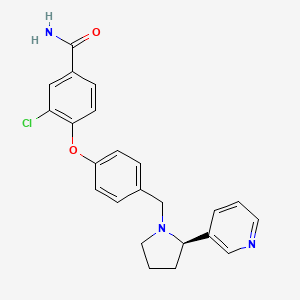![molecular formula C24H18N2 B12970137 9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole is a complex organic compound belonging to the class of β-carbolines. This compound is characterized by its tricyclic structure, which includes an indole ring system fused to a pyridine ring. β-carbolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the β-carboline core. Subsequent steps involve methylation and phenylation to introduce the methyl and phenyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective agent due to its ability to interact with neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Parkinson’s disease.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which play a crucial role in its neuroprotective effects. Additionally, it may modulate the activity of enzymes involved in neurotransmitter metabolism, further contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
9H-Pyrido[3,4-b]indole: The parent compound of the β-carbolines, known for its diverse biological activities.
1-Methyl-9H-pyrido[3,4-b]indole: A derivative with a methyl group at the 1-position, studied for its neuroprotective effects.
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole: A derivative with a methoxy group at the 6-position, known for its unique pharmacological properties.
Uniqueness
9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole is unique due to the presence of both methyl and phenyl groups, which may enhance its biological activity and selectivity for specific molecular targets. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H18N2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
9-methyl-3,4-diphenylpyrido[3,4-b]indole |
InChI |
InChI=1S/C24H18N2/c1-26-20-15-9-8-14-19(20)23-21(26)16-25-24(18-12-6-3-7-13-18)22(23)17-10-4-2-5-11-17/h2-16H,1H3 |
InChI Key |
NHQVOQDZGBJBJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C(=NC=C31)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]-](/img/structure/B12970054.png)
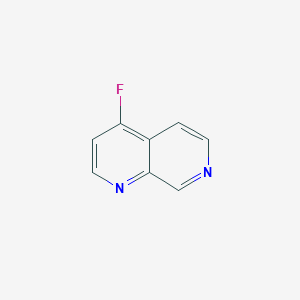
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12970067.png)
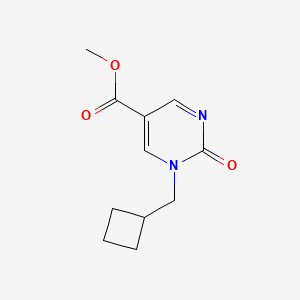
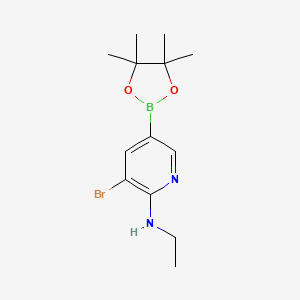
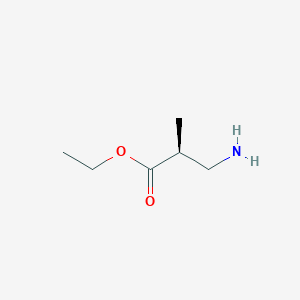
![9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran](/img/structure/B12970094.png)
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12970102.png)

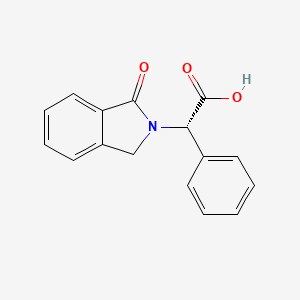
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12970117.png)
